N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
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Overview
Description
N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound characterized by its biphenyl structure with methoxy and pyridinylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable base under reflux conditions.
Attachment of pyridinylsulfanyl groups: This step involves the reaction of the biphenyl intermediate with pyridin-2-thiol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetamido group formation: The final step includes the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridinylsulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylsulfanyl groups, where nucleophiles like thiols or amines can replace the pyridinylsulfanyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, and halides under mild to moderate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its biphenyl structure makes it a candidate for the development of organic semiconductors and liquid crystals.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Chemistry: Incorporation into polymers to enhance their thermal and mechanical properties.
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its robust chemical structure.
Mechanism of Action
The mechanism by which N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl and pyridinylsulfanyl groups can facilitate binding to hydrophobic pockets and metal ions, respectively, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different substituents.
Pyridinylsulfanyl compounds: Molecules containing the pyridinylsulfanyl group but with different core structures.
Methoxy-substituted aromatics: Compounds with methoxy groups on aromatic rings.
Uniqueness
N-{3,3’-DIMETHOXY-4’-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-[1,1’-BIPHENYL]-4-YL}-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is unique due to the combination of its biphenyl core, methoxy, and pyridinylsulfanyl substituents. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C28H26N4O4S2 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C28H26N4O4S2/c1-35-23-15-19(9-11-21(23)31-25(33)17-37-27-7-3-5-13-29-27)20-10-12-22(24(16-20)36-2)32-26(34)18-38-28-8-4-6-14-30-28/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
HNRQMHVHUVPJRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=CC=CC=N3)OC)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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